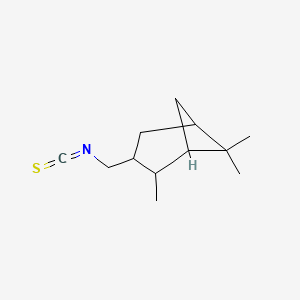

(+)-3-Pinanemethyl isothiocyanate

Description

(+)-3-Pinanemethyl isothiocyanate is a bicyclic monoterpene-derived isothiocyanate (ITC) characterized by a pinane skeleton functionalized with a methyl group and an isothiocyanate (-NCS) moiety. Isothiocyanates, in general, are known for their amine-reactivity, enabling covalent conjugation to biomolecules, and their roles as chemopreventive agents .

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

3-(isothiocyanatomethyl)-2,6,6-trimethylbicyclo[3.1.1]heptane |

InChI |

InChI=1S/C12H19NS/c1-8-9(6-13-7-14)4-10-5-11(8)12(10,2)3/h8-11H,4-6H2,1-3H3 |

InChI Key |

KKKBJEJSJHFFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC2CC1C2(C)C)CN=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Isothiocyanates

Structural and Functional Group Variations

ITCs differ primarily in their backbone structures, which influence their physicochemical properties and applications:

- Fluorene Isothiocyanate Derivatives: Feature aromatic fluorene backbones with -NCS groups, optimized for high optical nonlinearity and two-photon fluorescence microscopy (2PFM) imaging. Their extended π-conjugation enhances fluorescence, making them superior to simpler ITCs like fluorescein isothiocyanate (FITC) in photostability and color tunability .

- Benzyl Isothiocyanate (BITC) : Contains a benzyl group, enabling antimicrobial activity. BITC is used in dental care formulations and analyzed via HPLC with high recovery rates (98.9–101.3%) .

- Notably, it is one order of magnitude less cytotoxic than allyl-, benzyl-, or phenethyl-ITCs .

- Methyl Isothiocyanate (MITC) : A small, volatile ITC requiring stringent safety protocols due to acute toxicity. Its methyl group limits conjugation applications but highlights the role of alkyl chain length in toxicity .

Table 1: Structural and Functional Comparison

Reactivity and Bioconjugation

The -NCS group enables covalent bonding with amines, but backbone structure dictates reactivity and stability:

Analytical and Stability Data

- Benzyl ITC : Quantified via reversed-phase HPLC with 98.9–101.3% recovery and <2% RSD, indicating method robustness .

- Fluorene ITCs : Demonstrated chemical stability in conjugates over 48 hours, critical for long-term imaging .

- MITC : Volatility necessitates specialized handling, contrasting with the stability of aromatic ITCs .

Table 2: Analytical and Stability Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.